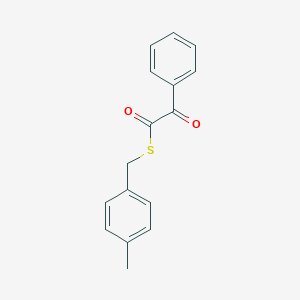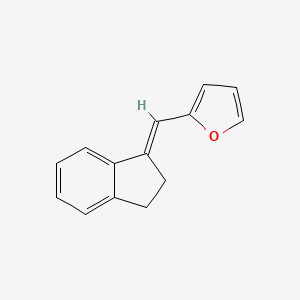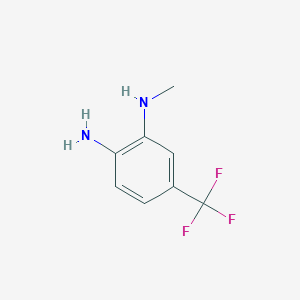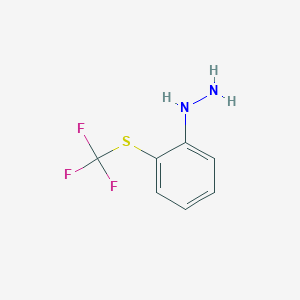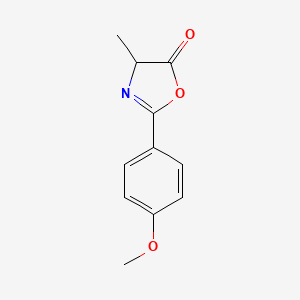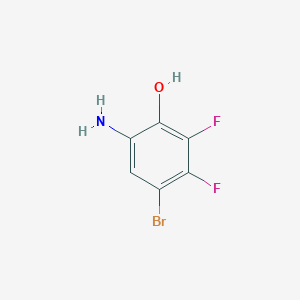
6-Amino-4-bromo-2,3-difluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-4-bromo-2,3-difluorophenol is an organic compound characterized by the presence of amino, bromo, and difluoro substituents on a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-bromo-2,3-difluorophenol typically involves multi-step organic reactions. One common method includes the bromination of 2,3-difluorophenol followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of bromine or bromine-containing reagents for bromination, nitric acid for nitration, and reducing agents such as tin(II) chloride or iron powder for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-4-bromo-2,3-difluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The phenol group can be oxidized to quinones, and the amino group can be reduced to form different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate for nucleophilic substitution, and Lewis acids like aluminum chloride for electrophilic substitution.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted phenols, quinones, and azo compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Amino-4-bromo-2,3-difluorophenol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 6-Amino-4-bromo-2,3-difluorophenol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and difluoro substituents can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2,3-difluorophenol: Lacks the amino group, making it less versatile in forming hydrogen bonds.
2-Amino-4-bromophenol: Lacks the difluoro substituents, which affects its electronic properties and reactivity.
6-Bromo-3,4-difluoro-2-nitrophenol: Contains a nitro group instead of an amino group, leading to different chemical behavior and applications.
Uniqueness
6-Amino-4-bromo-2,3-difluorophenol is unique due to the combination of amino, bromo, and difluoro substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H4BrF2NO |
|---|---|
Poids moléculaire |
224.00 g/mol |
Nom IUPAC |
6-amino-4-bromo-2,3-difluorophenol |
InChI |
InChI=1S/C6H4BrF2NO/c7-2-1-3(10)6(11)5(9)4(2)8/h1,11H,10H2 |
Clé InChI |
ZDPYTLIUCKFPBD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)F)F)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


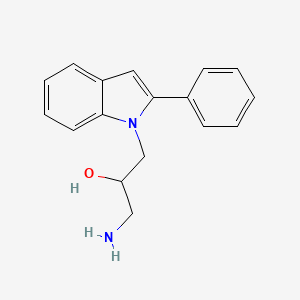

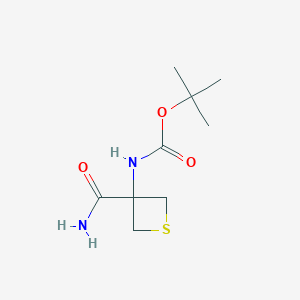
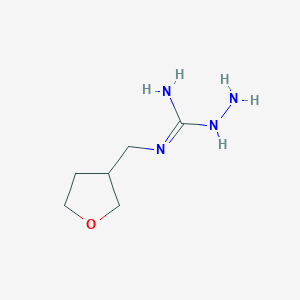
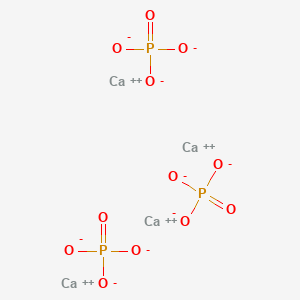
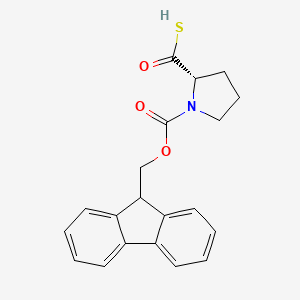
![3,5-Dibromo-2-ethyl-6-methylpyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B15204538.png)

![2-(Aminomethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15204545.png)
